molecular formula C16H14FNO B1623669 trans-4-Acetamido-4'-fluorostilbene CAS No. 63407-60-3

trans-4-Acetamido-4'-fluorostilbene

Cat. No.: B1623669
CAS No.: 63407-60-3
M. Wt: 255.29 g/mol
InChI Key: YHRLJRCBSPASQW-NSCUHMNNSA-N
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Description

trans-4-Acetamido-4'-fluorostilbene is a fluorinated stilbene derivative characterized by an acetamido group at the 4-position and a fluorine atom at the 4'-position of the stilbene backbone. This compound has been studied in the context of biotransformation and antiproliferative effects, particularly in cancer cell models .

Properties

CAS No.

63407-60-3

Molecular Formula

C16H14FNO

Molecular Weight

255.29 g/mol

IUPAC Name

N-[4-[(E)-2-(4-fluorophenyl)ethenyl]phenyl]acetamide

InChI

InChI=1S/C16H14FNO/c1-12(19)18-16-10-6-14(7-11-16)3-2-13-4-8-15(17)9-5-13/h2-11H,1H3,(H,18,19)/b3-2+

InChI Key

YHRLJRCBSPASQW-NSCUHMNNSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C=CC2=CC=C(C=C2)F

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)F

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=CC2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Analogues :

(E)-3,5-di(trifluoroacetylamino)-4’-fluorostilbene: Features trifluoroacetyl groups at the 3,5-positions, synthesized via decarbonylative Heck and Wittig protocols. This modification increases lipophilicity and alters electronic properties compared to the acetamido derivative .

Fluoroacetoxystilbene : Contains an acetoxy group instead of acetamido. The substitution at the 4-position impacts solubility and metabolic stability .

Resveratrol Aliphatic Acid: A non-fluorinated stilbene with carboxylic acid functionality, synthesized via Heck coupling. Demonstrates lower antiproliferative potency than fluorinated derivatives .

Antiproliferative Efficacy (IC₅₀ Values) :

Compound IC₅₀ (mM) Cell Line Key Feature
Resveratrol 15 ± 3 DLKP (NSCLC) Baseline activity
Fluorinated Acetate Derivative 10 ± 2 DLKP (NSCLC) Enhanced potency via fluorine
(E)-3,5-di(trifluoroacetylamino)-4’-fluorostilbene Synergy with epirubicin DLKP (NSCLC) P-gp interaction

Key Findings :

  • Fluorination at the 4'-position significantly enhances antiproliferative activity compared to non-fluorinated resveratrol .
  • The trifluoroacetylamino derivative exhibits synergistic effects with epirubicin, suggesting a role in overcoming multidrug resistance via P-glycoprotein modulation .

Biotransformation Pathways

  • trans-4-Acetamido-4'-fluorostilbene is metabolized in hamster models to N-Hydroxy-4-acetamido-4'-fluorostilbene and conjugated forms (e.g., glucuronides and sulfates). These metabolites differ in toxicity and excretion profiles compared to non-acetamido stilbenes .
  • In contrast, 4-Acetamido-3-fluorophenyl-β-D-glucuronide (a metabolite of 4-Acetamido-3-fluorophenol) undergoes faster renal clearance due to increased hydrophilicity .

Physicochemical Properties

  • Solubility : The acetamido group improves water solubility relative to trifluoroacetylated analogues, which are more lipophilic .
  • Thermal Stability : Fluorine substitution enhances thermal stability compared to hydroxylated stilbenes (e.g., resveratrol) .

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